molecular formula C14H10O2S B12881281 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone CAS No. 61255-02-5

1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone

Cat. No.: B12881281
CAS No.: 61255-02-5
M. Wt: 242.29 g/mol
InChI Key: ACDXNQAQFBHZQV-UHFFFAOYSA-N
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Description

1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone is a heterocyclic compound that features a unique structure combining a phenyl group, a thieno[2,3-b]furan moiety, and an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone stands out due to its combined thieno[2,3-b]furan and phenyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

CAS No.

61255-02-5

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

1-(2-phenylthieno[2,3-b]furan-5-yl)ethanone

InChI

InChI=1S/C14H10O2S/c1-9(15)13-8-11-7-12(16-14(11)17-13)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

ACDXNQAQFBHZQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)OC(=C2)C3=CC=CC=C3

Origin of Product

United States

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